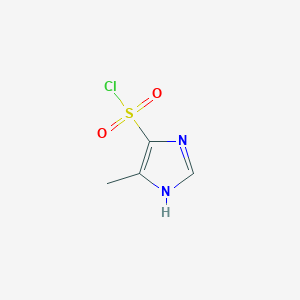
lithium(1+) ion 4-phenylpyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 4-phenylpyridine-2-sulfinate, also known as LiPPS, is a new type of lithium ion that has recently been developed for use in various scientific research applications. LiPPS is a lithium-based ionic compound that is composed of a lithium cation and a 4-phenylpyridine-2-sulfinate anion. It has been used in a variety of applications, including in electrochemical energy storage, drug delivery, and catalysis.
Mechanism of Action
The mechanism of action of lithium(1+) ion 4-phenylpyridine-2-sulfinate is not fully understood. However, it is believed that the lithium cation interacts with the 4-phenylpyridine-2-sulfinate anion to form a complex that can interact with other molecules. This interaction allows this compound to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preliminary studies have shown that this compound can increase the activity of certain enzymes and can also affect the activity of certain proteins. It is also believed that this compound can affect the expression of certain genes.
Advantages and Limitations for Lab Experiments
The advantages of using lithium(1+) ion 4-phenylpyridine-2-sulfinate in lab experiments include its high solubility in aqueous solutions and its ability to act as a catalyst in various chemical reactions. The limitations of using this compound in lab experiments include its high cost and the difficulty in synthesizing and purifying the compound.
Future Directions
There are a number of potential future directions for lithium(1+) ion 4-phenylpyridine-2-sulfinate research. These include the development of new synthesis methods, the exploration of new applications for this compound, the study of its biochemical and physiological effects, and the development of new methods to purify and store the compound. Additionally, further research could be conducted to explore the potential of this compound in drug delivery and catalysis.
Synthesis Methods
Lithium(1+) ion 4-phenylpyridine-2-sulfinate can be synthesized in a two-step process. The first step involves the reaction of lithium acetate with 4-phenylpyridine-2-sulfinate in an aqueous solution. This reaction produces the desired this compound compound. The second step involves the purification of the compound, which can be achieved through the use of various chromatographic methods.
Scientific Research Applications
Lithium(1+) ion 4-phenylpyridine-2-sulfinate has been used in a variety of scientific research applications. It has been used in the study of electrochemical energy storage, drug delivery, and catalysis. In electrochemical energy storage, this compound has been shown to have high energy storage capacity and excellent stability. In drug delivery, this compound has been used to create nanoscale drug delivery systems that can be used to target specific cells or tissues. In catalysis, this compound has been used to increase the efficiency of various chemical reactions.
properties
IUPAC Name |
lithium;4-phenylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S.Li/c13-15(14)11-8-10(6-7-12-11)9-4-2-1-3-5-9;/h1-8H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLUIXLCPARIKJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=CC(=NC=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)

![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)

![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)

![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)
![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)
